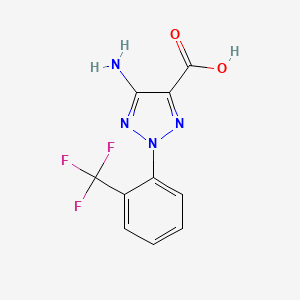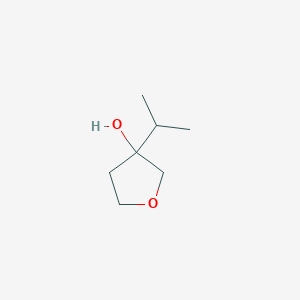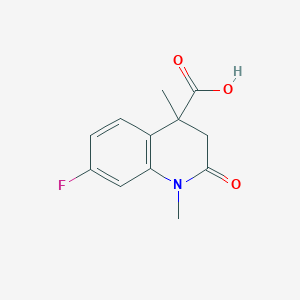
2-(5,6-Difluorobenzofuran-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,6-Difluorobenzofuran-3-yl)acetic acid is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of fluorine atoms in the benzofuran ring enhances the compound’s chemical stability and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,6-Difluorobenzofuran-3-yl)acetic acid typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including free radical cyclization and proton quantum tunneling.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Acetic Acid Substitution: The acetic acid moiety is introduced through a substitution reaction, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance efficiency and reduce production costs .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzofuran ring allows for various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of functional groups such as halogens, nitro groups, or sulfonic acids.
Wissenschaftliche Forschungsanwendungen
2-(5,6-Difluorobenzofuran-3-yl)acetic acid has several applications in scientific research:
Biology: Investigated for its biological activities, including anti-tumor and antibacterial properties.
Medicine: Potential therapeutic agent for diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(5,6-Difluorobenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes such as DNA replication, protein synthesis, or signal transduction.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, or apoptosis, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Benzofuran: The parent compound with a similar core structure but without fluorine atoms.
5-Fluorobenzofuran: A derivative with a single fluorine atom on the benzofuran ring.
6-Fluorobenzofuran: Another derivative with a fluorine atom at a different position on the benzofuran ring.
Uniqueness: 2-(5,6-Difluorobenzofuran-3-yl)acetic acid is unique due to the presence of two fluorine atoms, which enhances its chemical stability and biological activity compared to other benzofuran derivatives .
Eigenschaften
Molekularformel |
C10H6F2O3 |
|---|---|
Molekulargewicht |
212.15 g/mol |
IUPAC-Name |
2-(5,6-difluoro-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C10H6F2O3/c11-7-2-6-5(1-10(13)14)4-15-9(6)3-8(7)12/h2-4H,1H2,(H,13,14) |
InChI-Schlüssel |
TXHSPCLAXCXQFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1F)F)OC=C2CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B11803705.png)









![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B11803789.png)

![(R)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11803798.png)

